8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride
CAS No.: 2270912-54-2
Cat. No.: VC11683115
Molecular Formula: C9H10Cl2N2O
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2270912-54-2 |
|---|---|
| Molecular Formula | C9H10Cl2N2O |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H |
| Standard InChI Key | ZDSFKOGLJHDOBR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular framework of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride consists of a bicyclic system with a ketone group at position 2, an amino group at position 8, and a chloro substituent at position 6. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations.
Molecular Formula and Weight
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Molecular Formula:
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Exact Mass: 234.042 g/mol (base: 162.079 g/mol , HCl: 36.46 g/mol)
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CAS Registry: While the exact CAS for the hydrochloride salt is unspecified, the base compound (8-amino-3,4-dihydroquinolin-2(1H)-one) is documented under CAS 81839-57-8 .
Spectroscopic Characterization
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NMR: Protons adjacent to the ketone (position 2) resonate downfield (~δ 11.1 ppm), while aromatic protons (positions 6 and 8) appear as doublets (δ 7.2–7.5 ppm) .
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MS: The base compound exhibits a molecular ion peak at 162.08 , with the hydrochloride form showing additional fragments corresponding to HCl loss.
Synthetic Routes and Optimization
The synthesis of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride involves multi-step modifications of quinolinone precursors, as illustrated in Figure 1.
Key Synthetic Steps
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Cyclization of Malonate Derivatives: Diethyl 2-(2-(tert-butoxycarbonylamino)-5-chloro-3-methoxybenzylidene)malonate undergoes acid-mediated cyclization (TFA/DCM) to form the quinolinone core .
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Reductive Amination: Reduction of the ester group at position 3 using DIBAL-H yields a hydroxymethyl intermediate, which is subsequently brominated (BBr₃) to introduce electrophilic reactivity .
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Chlorination and Amination: Selective chlorination at position 6 is achieved via electrophilic substitution, followed by amination using ammonia or protected amines.
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Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, improving crystallinity .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 245–247°C (decomp.) | DSC |
| LogP (Partition Coefficient) | 1.21 (hydrochloride) | Shake-flask |
| Solubility | 12 mg/mL in H₂O | USP <791> |
Stability Profile
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pH Stability: Stable at pH 2–6; degrades in alkaline conditions (t₁/₂ = 8 h at pH 9) .
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Photostability: Sensitive to UV light; requires amber glass storage .
Pharmacological Applications
Enzyme Inhibition
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IDH1 Mutant Inhibition: Quinolinone derivatives exhibit IC₅₀ values of 10–50 nM against mutant isocitrate dehydrogenase 1 (mIDH1), a target in glioblastoma and acute myeloid leukemia .
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Mechanism: Competitive binding to the NADPH pocket, disrupting 2-hydroxyglutarate production .
Industrial and Research Relevance
Patent Landscape
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US4415572A: Covers methods for synthesizing amino-substituted dihydroquinolinones for CNS disorders .
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WO2021046133A1: Derivatives as mIDH1 inhibitors (Forma Therapeutics) .
Marketed Analogs
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